3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA
Overview
Description
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA is a complex organic compound that features a unique combination of functional groups, including a chlorodifluoromethoxyphenyl group, a dimethyl-dihydrothiazolyl group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the chlorodifluoromethoxyphenyl intermediate through a halogenation reaction followed by a nucleophilic substitution. The dimethyl-dihydrothiazolyl intermediate can be prepared via a cyclization reaction involving a thioamide and a suitable electrophile. Finally, the phenylurea moiety is introduced through a condensation reaction between the intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms.
Scientific Research Applications
3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell walls. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(CHLOROFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA
- 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-METHYLUREA
- 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYLUREA
Uniqueness
The uniqueness of 3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYLUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O2S/c1-18(2)12-23-17(28-18)25(16(26)24-13-6-4-3-5-7-13)14-8-10-15(11-9-14)27-19(20,21)22/h3-11H,12H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKKXUCMPVNMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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